Anemarrhena B
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Overview
Description
Anemarrhena B is a natural steroidal saponin primarily isolated from the rhizomes of Anemarrhena asphodeloides Bunge, a plant commonly used in traditional Chinese medicine . This compound has been recognized for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Anemarrhena B typically involves extraction from the rhizomes of Anemarrhena asphodeloides Bunge. The process includes:
Extraction: The rhizomes are dried and powdered, followed by extraction using solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The use of advanced chromatographic techniques ensures the high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Anemarrhena B undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating cancer, inflammation, and neurodegenerative diseases.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
Mechanism of Action
Anemarrhena B exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2.
Anti-cancer: Induces apoptosis in cancer cells by activating pathways like the nuclear factor-kappa B signaling pathway.
Neuroprotective: Protects neurons from oxidative stress and apoptosis by modulating pathways such as the mitogen-activated protein kinase pathway
Comparison with Similar Compounds
Similar Compounds
Timosaponin AIII: Another steroidal saponin from Anemarrhena asphodeloides Bunge with similar pharmacological activities.
Anemarsaponin B II: A related compound with distinct anti-inflammatory and anti-cancer properties.
Uniqueness
Anemarrhena B is unique due to its specific molecular structure, which confers distinct pharmacological properties compared to other similar compounds. Its ability to modulate multiple signaling pathways makes it a versatile compound for therapeutic applications .
Properties
IUPAC Name |
2-[(1S)-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propyl]-4-[3-(4-hydroxyphenyl)propyl]-5-methoxyphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34O6/c1-37-31-20-30(36)29(18-23(31)5-3-4-21-6-11-24(33)12-7-21)27(16-10-22-8-13-25(34)14-9-22)28-17-15-26(35)19-32(28)38-2/h6-9,11-15,17-20,27,33-36H,3-5,10,16H2,1-2H3/t27-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWXNHLCUWCEQV-HHHXNRCGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCCC2=CC=C(C=C2)O)C(CCC3=CC=C(C=C3)O)C4=C(C=C(C=C4)O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1CCCC2=CC=C(C=C2)O)[C@H](CCC3=CC=C(C=C3)O)C4=C(C=C(C=C4)O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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